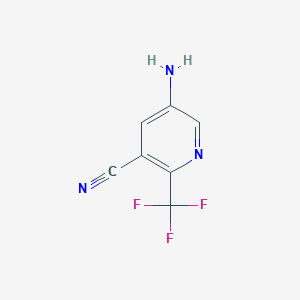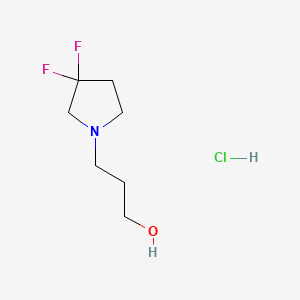![molecular formula C20H21ClN4O4S B12450049 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-chloro-2-methylphenoxyacetic acid: This intermediate can be synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Formation of the piperazine derivative: The nitrophenyl piperazine moiety can be prepared by reacting 4-nitroaniline with piperazine in the presence of a suitable catalyst.
Coupling reaction: The final step involves coupling the prepared intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl piperazine moiety may interact with cellular proteins, affecting signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Mecoprop-P: ®-2-(4-Chloro-2-methylphenoxy)propionic acid.
MCPA sodium: (4-Chloro-2-methylphenoxy)acetic acid sodium salt.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide is unique due to its combination of a chlorinated phenoxy group, a nitrophenyl piperazine moiety, and a carbonothioyl acetamide linkage. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H21ClN4O4S |
|---|---|
分子量 |
448.9 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O4S/c1-14-12-15(21)2-7-18(14)29-13-19(26)22-20(30)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(27)28/h2-7,12H,8-11,13H2,1H3,(H,22,26,30) |
InChI 键 |
UWLPYIIFLPZXAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12449972.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)


![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)
![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)


![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)
